o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-

Description

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-, also known as 2-(trifluoromethyl)benzoic acid or α,α,α-trifluoro-o-toluic acid, is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . Its CAS registry number is 433-97-6, and its IUPAC name is 2-(trifluoromethyl)benzoic acid. Structurally, it consists of a benzoic acid backbone with a trifluoromethyl (-CF₃) group substituted at the ortho position relative to the carboxylic acid group.

The compound is synthesized via halogen exchange reactions starting from o-toluic acid and hydrogen fluoride under controlled conditions, as described in Ashford’s Dictionary of Industrial Chemicals . It serves as a precursor for derivatives such as 2-(trifluoromethyl)benzoyl chloride (CAS 312-94-7), which is widely used in agrochemical synthesis .

Properties

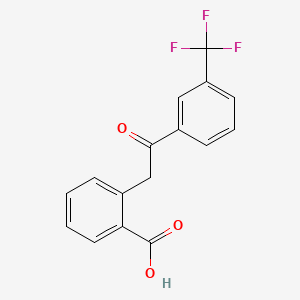

CAS No. |

50439-12-8 |

|---|---|

Molecular Formula |

C16H11F3O3 |

Molecular Weight |

308.25 g/mol |

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid |

InChI |

InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22) |

InChI Key |

RPBXZQUBVUVVET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- typically involves the coupling of o-toluic acid derivatives with 3-(trifluoromethyl)benzoyl moieties. The key challenge lies in the introduction of the trifluoromethyl group and the formation of the benzoyl linkage under conditions that maintain the integrity of both functional groups.

Coupling to Form the Target Compound

A representative synthetic route involves:

Activation of the carboxylic acid group of o-toluic acid or its derivatives using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature to form an active ester intermediate.

Reaction of this activated intermediate with magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile (CH3CN), followed by quenching and purification to afford substituted benzoyl derivatives.

Subsequent transformations, such as heating with N,N-dimethylformamide diethyl acetal, can be employed to modify the intermediate to the desired product.

This multi-step approach allows for the precise installation of the benzoyl group bearing the trifluoromethyl substituent onto the o-toluic acid backbone.

Electrophilic Trifluoromethylation Techniques

Recent advances in electrophilic trifluoromethylation using hypervalent iodine reagents provide alternative synthetic routes:

Hypervalent iodine(III) compounds bearing trifluoromethyl groups can transfer the trifluoromethyl moiety to aromatic substrates under mild conditions.

Such methods involve oxidation of 2-iodobenzoic acid derivatives followed by ligand exchange and trifluoromethylation steps, yielding trifluoromethylated benzoyl compounds with good selectivity and yield.

These methods offer advantages in terms of operational simplicity and potential for late-stage functionalization.

Green Chemistry Considerations

Traditional methods involving chlorination and strong acids generate significant waste and have low atom economy. Modern approaches emphasize:

Use of milder reagents such as carbonyldiimidazole for activation.

Catalytic trifluoromethylation using hypervalent iodine reagents.

Avoidance of harsh chlorination and hydrolysis steps to improve environmental footprint.

Data Tables Summarizing Preparation Methods

Research Findings and Practical Notes

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the benzoyl compound, making it valuable in pharmaceutical intermediates.

Synthesis routes that avoid harsh chlorination steps are preferred for scale-up and industrial application due to environmental and safety concerns.

Electrophilic trifluoromethylation methods are evolving, offering more efficient and selective access to trifluoromethylated benzoyl compounds, but require expertise in handling hypervalent iodine reagents.

Purification typically involves crystallization or chromatographic techniques to isolate the pure product due to the complexity of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

The trifluoromethyl-substituted benzoic acids include three positional isomers: ortho- , meta- , and para- isomers. Key analogs and derivatives are compared below:

Table 1: Physical and Chemical Properties of Selected Compounds

Key Differences in Properties

Melting Points: The para isomer (4-(trifluoromethyl)benzoic acid) exhibits the highest melting point (220–222°C) due to its symmetrical structure, which enhances crystal lattice stability . The meta isomer (3-(trifluoromethyl)benzoic acid) has a lower melting point (103–104°C), attributed to reduced symmetry and weaker intermolecular forces .

Reactivity and Derivatives: The ortho isomer is a key precursor for 2-(trifluoromethyl)benzoyl chloride, a reactive intermediate used in synthesizing pesticides like cyflumetofen and fluopyram .

Toxicity and Safety: The meta and para isomers share similar hazard profiles, with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

Research Findings and Trends

- Synthetic Methods : Production of these compounds often involves halogen exchange reactions, as seen in the conversion of toluic acids to trifluoromethyl derivatives using hydrogen fluoride .

- Grouping and Read-Across : Structural similarity assessments (e.g., similarity scores ranging from 40–100%) suggest that the ortho isomer may share toxicological endpoints with 3-methylbenzoic acid , enabling read-across hypotheses in regulatory studies .

- Emerging Derivatives: Novel analogs like 3-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1154743-11-9) are being investigated for enhanced bioactivity and selectivity .

Biological Activity

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The chemical structure of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- can be represented as follows:

- Molecular Formula : C10H9F3O2

- Molecular Weight : 224.17 g/mol

The presence of the trifluoromethyl group () significantly influences the compound's physicochemical properties, including lipophilicity and metabolic stability.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, studies indicate that trifluoromethyl-substituted compounds can enhance inhibition potency against enzymes like IRAK4 and FLT3, which are involved in inflammatory responses and cancer progression, respectively .

-

Antimicrobial Properties :

- Recent studies have highlighted the antimicrobial activity of related trifluoromethyl compounds against various bacterial strains. For example, derivatives containing the trifluoromethyl group demonstrated significant inhibitory effects on Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

- Antidiabetic Activity :

Case Studies

-

IRAK4 Inhibition :

- A study on IRAK4 inhibitors revealed that compounds with a trifluoromethyl group exhibited improved biochemical potency compared to non-fluorinated analogs. The compound's ability to inhibit IRAK4 was measured with a half-maximal inhibitory concentration (IC50) indicating its effectiveness in inflammatory disease models .

-

Antimicrobial Evaluation :

- In vitro studies assessed the antimicrobial activity of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant increase in activity due to the presence of the trifluoromethyl group, reinforcing its role as a beneficial substituent for enhancing biological activity .

Table 1: Biological Activities of o-Toluic Acid Derivatives

Q & A

Q. Design a protocol to compare the stability of α-(3-(trifluoromethyl)benzoyl)-o-toluic acid under varying pH conditions.

- Methodological Answer :

Prepare buffered solutions (pH 2, 7, 12) using HCl, phosphate, and NaOH.

Incubate the compound (1 mM) at 37°C for 24–72 hours.

Analyze degradation via UPLC-PDA at 254 nm.

Identify hydrolysis products (e.g., free o-toluic acid) using HRMS and compare peak areas.

Calculate half-life () using first-order kinetics. Acidic conditions may accelerate decarboxylation, while basic conditions promote ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.